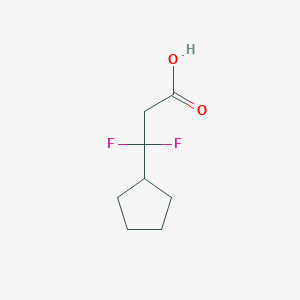
3-Cyclopentyl-3,3-difluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-3,3-difluoropropanoic acid is an organic compound with the molecular formula C8H12F2O2 It is characterized by a cyclopentyl ring attached to a propanoic acid moiety, with two fluorine atoms on the third carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-3,3-difluoropropanoic acid typically involves the introduction of the cyclopentyl group and the difluoromethyl group onto a propanoic acid backbone. One common method involves the use of cyclopentylmagnesium bromide, which reacts with ethyl 3,3-difluoropropanoate under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Cyclopentyl-3,3-difluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Cyclopentyl-3,3-difluoropropanoic acid exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in binding to target proteins or enzymes. The cyclopentyl group adds hydrophobicity, which can influence the compound’s distribution within biological systems.
Comparison with Similar Compounds
3-Cyclopentylpropanoic acid: Lacks the fluorine atoms, making it less stable and less bioavailable.
3,3-Difluoropropanoic acid: Lacks the cyclopentyl group, resulting in different hydrophobic properties and biological interactions.
Uniqueness: 3-Cyclopentyl-3,3-difluoropropanoic acid is unique due to the combination of the cyclopentyl group and the difluoromethyl group. This combination enhances its stability, bioavailability, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H12F2O2 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-cyclopentyl-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C8H12F2O2/c9-8(10,5-7(11)12)6-3-1-2-4-6/h6H,1-5H2,(H,11,12) |
InChI Key |
SJMRQKODHRDAEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


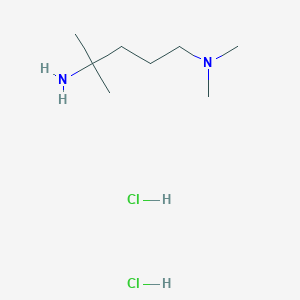
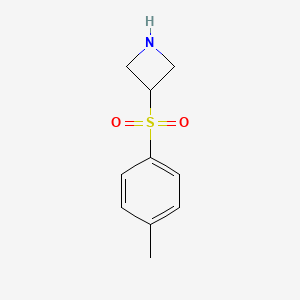
![2-{[1-(4-Iodophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13246455.png)
![1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B13246456.png)
![N-[1-(2-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B13246458.png)
![N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B13246459.png)
![[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol](/img/structure/B13246468.png)
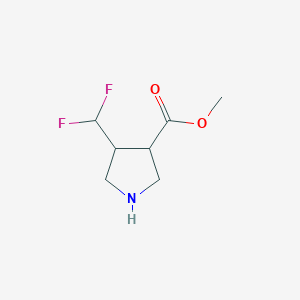
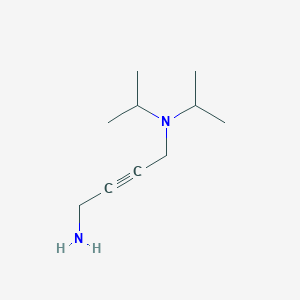
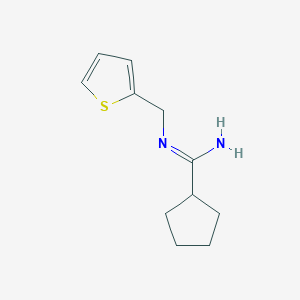
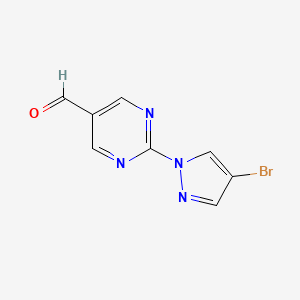
![3-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxane](/img/structure/B13246508.png)
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B13246510.png)

